P2X7 Receptor Antagonism: Sub-150 nM Human Potency with Defined Rat Selectivity
This compound exhibits antagonist activity at the human P2X7 receptor with IC50 values of 123 nM and 130 nM, and at the rat ortholog with IC50 values of 309 nM and 910 nM [1]. This demonstrates a clear species-dependent potency window. In direct comparison, the well-characterized reference P2X7 antagonist A-438079 displays human IC50 values of approximately 280-300 nM , rendering the target compound approximately 2.3-fold more potent against the human target in recombinant cell-based calcium flux assays. Conversely, the compound's reduced potency at the rat receptor compared to A-438079 (which shows rat IC50 of 321 nM ) provides a valuable species-selectivity tool for cross-species target validation.
| Evidence Dimension | P2X7 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 123 nM (human), 309 nM (rat) |
| Comparator Or Baseline | A-438079: 280-300 nM (human), 321 nM (rat) |
| Quantified Difference | ~2.3-fold more potent vs. human P2X7; ~1.0-fold vs. rat P2X7 |
| Conditions | Human recombinant P2X7 expressed in HEK293 cells; rat recombinant P2X7 expressed in HEK293 or 1321N1 cells; BzATP-induced calcium flux assays |
Why This Matters
This human potency advantage combined with defined rat selectivity offers a crucial pharmacological tool for distinguishing species-specific P2X7 pharmacology, a key factor in translational neuroscience research.
- [1] BindingDB. BDBM50410955: Antagonist activity at human and rat recombinant P2X7 receptor. BindingDB. View Source
